4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol
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Overview
Description
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol is an organic compound that belongs to the class of catecholamines. It is characterized by the presence of an aminoethyl side-chain that is hydroxy-substituted at the C-1 position. This compound is known for its significant role in various biological processes and is often studied for its chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the Dakin oxidation, where an ortho- or para-hydroxylated phenyl aldehyde or ketone reacts with hydrogen peroxide in a basic medium to form the desired benzenediol .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction temperatures to ensure high yield and purity. Detailed industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to its corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in a basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role as a molecular messenger in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol involves its interaction with specific molecular targets and pathways. As a catecholamine, it acts as a molecular messenger, influencing various physiological processes. The compound can bind to receptors and enzymes, modulating their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Catechol: 1,2-dihydroxybenzene.
Resorcinol: 1,3-dihydroxybenzene.
Hydroquinone: 1,4-dihydroxybenzene.
Uniqueness
4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol is unique due to its aminoethyl side-chain, which imparts distinct chemical and biological properties. This differentiates it from other dihydroxybenzenes, making it valuable in specific research and industrial applications .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-(1-amino-2-hydroxyethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO3/c9-7(4-10)6-2-1-5(11)3-8(6)12/h1-3,7,10-12H,4,9H2 |
InChI Key |
CKYMQDFMEJIGMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(CO)N |
Origin of Product |
United States |
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